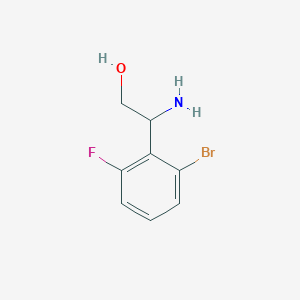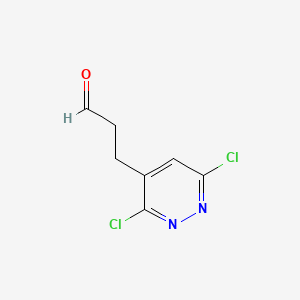
3-(3,6-Dichloropyridazin-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-Dichloropyridazin-4-yl)propanal is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a propanal group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dichloropyridazin-4-yl)propanal typically involves the chlorination of pyridazine followed by the introduction of the propanal group. One common method includes the reaction of pyridazine with chlorine gas in the presence of a catalyst to yield 3,6-dichloropyridazine. This intermediate is then subjected to a formylation reaction using a suitable reagent such as formyl chloride or a Vilsmeier-Haack reagent to introduce the propanal group at position 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(3,6-Dichloropyridazin-4-yl)propanoic acid.
Reduction: 3-(3,6-Dichloropyridazin-4-yl)propanol.
Substitution: Various substituted pyridazines depending on the nucleophile used.
科学的研究の応用
3-(3,6-Dichloropyridazin-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3,6-Dichloropyridazin-4-yl)propanal depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the dichloropyridazine moiety allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The propanal group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Lacks the propanal group but shares the dichloropyridazine core structure.
3-(3,6-Dichloropyridazin-4-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(3,6-Dichloropyridazin-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)propanal is unique due to the presence of both the dichloropyridazine core and the propanal group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C7H6Cl2N2O |
|---|---|
分子量 |
205.04 g/mol |
IUPAC名 |
3-(3,6-dichloropyridazin-4-yl)propanal |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h3-4H,1-2H2 |
InChIキー |
KXADSGOEZVWPHQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)Cl)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



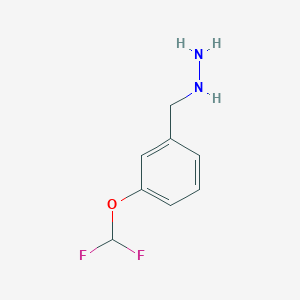

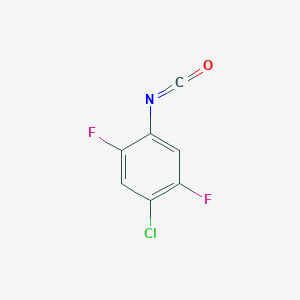
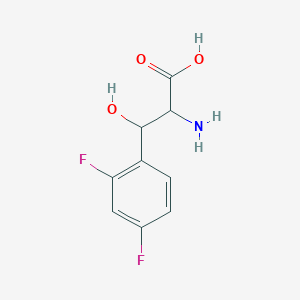


![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
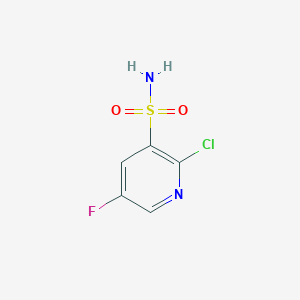
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
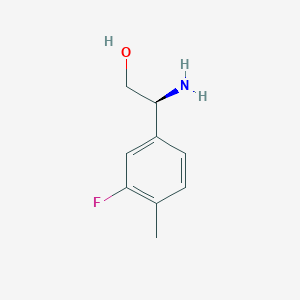
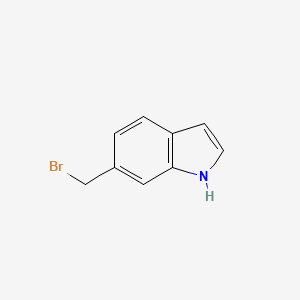
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
